molecular formula C14H22N6O2 B4040795 6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B4040795
M. Wt: 306.36 g/mol
InChI Key: KXJALFWLERMBHN-UHFFFAOYSA-N
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Description

6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a useful research compound. Its molecular formula is C14H22N6O2 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.18042397 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, while not directly mentioned, can be contextualized within the broader scope of research on similar complex molecules. The chemical synthesis of related heterocycles involves reactions that provide insights into the reactivity and potential applications of such compounds in scientific research. For instance, the synthesis of 5-amino derivatives via Michael type addition and their subsequent reduction highlights the versatility of these compounds in generating antimicrobial and anticoccidial activities, implying potential routes for the synthesis and functional exploration of the compound (Georgiadis, 1976).

Pharmacological Testing

The structural analogs of this compound have been synthesized and tested for various pharmacological activities. For example, compounds with similar structural frameworks have shown high affinity for 5-HT2A/2C receptors, moderate affinity for adrenoceptors, and no affinity for the NA reuptake site, with particular enantiomers displaying moderate to high affinity for the dopamine D2 receptor, suggesting potential for antidepressant and antipsychotic effects (Wikström et al., 2002).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of compounds structurally related to this compound have been explored, indicating a potential application in addressing infectious diseases. Compounds with similar heterocyclic frameworks have demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, alongside good to moderate activities against other test microorganisms, suggesting a potential pathway for the development of new antimicrobial agents (Maurya et al., 2013).

Properties

IUPAC Name

6-(azepan-1-yl)-N-(2-methoxyethyl)-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-19(9-10-21-2)13-14(20-7-5-3-4-6-8-20)16-12-11(15-13)17-22-18-12/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJALFWLERMBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NC2=NON=C2N=C1N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 3
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6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 4
6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 5
6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 6
Reactant of Route 6
6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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